![molecular formula C7H10N2 B102484 N,N-dimethylpyridin-3-amine CAS No. 18437-57-5](/img/structure/B102484.png)
N,N-dimethylpyridin-3-amine
Overview
Description
N,N-dimethylpyridin-3-amine is an organic compound with the molecular formula C(7)H({10})N(_2). It is a derivative of pyridine, where the nitrogen atom at the third position is bonded to two methyl groups. This compound is known for its utility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
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From 3-chloropyridine: : One common method involves the reaction of 3-chloropyridine with dimethylamine. This reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
3-chloropyridine+dimethylamine→this compound+HCl
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From 3-aminopyridine: : Another method involves the methylation of 3-aminopyridine using formaldehyde and formic acid (Eschweiler-Clarke reaction). This reaction is carried out under acidic conditions and involves the following steps:
3-aminopyridine+formaldehyde+formic acid→this compound+CO2+H2O
Industrial Production Methods
Industrial production of this compound often involves large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N,N-dimethylpyridin-3-amine can undergo oxidation reactions to form N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
This compound+H2O2→this compound N-oxide+H2O
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Reduction: : This compound can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are typically used.
This compound+LiAlH4→3-aminopyridine+LiAlH3
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Substitution: : this compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom. For example, it can react with alkyl halides to form quaternary ammonium salts.
This compound+R-X→this compound-R+X−
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: this compound N-oxide
Reduction: 3-aminopyridine
Substitution: Quaternary ammonium salts
Scientific Research Applications
Chemical Properties and Structure
N,N-Dimethylpyridin-3-amine is classified as an aminopyridine derivative. Its molecular formula is , and it features a pyridine ring with two methyl groups attached to the nitrogen atom at the 1-position and an amino group at the 3-position. This structure imparts notable nucleophilic properties, making it suitable for various chemical reactions.
Applications in Organic Synthesis
This compound has been widely utilized in various organic synthesis applications:
- Catalysis : It acts as a catalyst in esterification reactions and nucleophilic substitution processes. For example, it enhances the electrophilicity of carbonyl compounds by forming an acetylpyridinium ion, facilitating nucleophilic attacks by alcohols.
- Ionic Liquids : The compound has been employed to synthesize new ionic liquids that serve as efficient catalysts for reactions such as Fischer indole synthesis and click chemistry for 1H-tetrazoles. These ionic liquids offer environmentally friendly alternatives to traditional solvents .
Fischer Indole Synthesis
A study reported the use of N,N-dimethylpyridin-4-amine based ionic liquids as catalysts for Fischer indole synthesis. The reaction was performed with minimal catalyst loading (0.2 equivalents), yielding indoles efficiently under solvent-free conditions .
Catalyst Type | Reaction Type | Yield (%) |
---|---|---|
DMAP-based Ionic Liquid | Fischer Indole Synthesis | 78 - 90 |
Synthesis of 1H-Tetrazoles
In another study, N,N-dimethylpyridin-4-amine based ionic liquids were utilized to synthesize 1H-tetrazoles via click chemistry. The reactions were conducted under mild conditions, demonstrating good yields (48% - 78%) while eliminating the need for metal catalysts .
Reaction Type | Conditions | Yield (%) |
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Click Reaction | Solvent-free | 48 - 78 |
Mechanism of Action
The mechanism by which N,N-dimethylpyridin-3-amine exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, donating electron pairs to metal centers to form stable complexes. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
N,N-dimethylpyridin-3-amine can be compared with other dimethyl-substituted amines and pyridine derivatives:
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N,N-dimethylaniline: : Similar in structure but with an aromatic benzene ring instead of a pyridine ring. It is less basic due to the electron-withdrawing nature of the benzene ring.
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N,N-dimethylpyridin-2-amine: : Similar but with the dimethylamino group at the second position. This positional isomer has different reactivity and steric properties.
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N,N-dimethylpyridin-4-amine: : Another positional isomer with the dimethylamino group at the fourth position. It also exhibits different chemical behavior compared to this compound.
This compound is unique due to its specific position of the dimethylamino group, which influences its reactivity and interactions in various chemical and biological contexts.
Biological Activity
N,N-dimethylpyridin-3-amine, an aminopyridine derivative, has garnered attention in the scientific community due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and agrochemicals. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound (CAS Number: 18437-57-5) features a pyridine ring substituted with two methyl groups at the nitrogen atom and an amino group at the 3-position. Its molecular formula is with a molecular weight of approximately 138.17 g/mol. The structural characteristics of this compound contribute to its nucleophilic nature and reactivity in various chemical reactions.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Reflux Reaction : Reacting chloropyridine with simple amides under reflux conditions to form C-N bonds without the need for transition metals or microwave irradiation.
- Catalytic Processes : Utilizing the compound as a catalyst in esterification reactions, where it forms an activated complex that enhances reaction efficiency.
These methods have shown scalability and efficiency, yielding significant amounts of the desired product.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits potential antimicrobial activity . Although specific mechanisms and efficacy require further investigation, its structural properties suggest it may interact with microbial targets, inhibiting growth or function.
Anticancer Potential
Research has also explored the anticancer properties of this compound. The compound has been studied for its ability to modulate signaling pathways involved in cancer cell proliferation and survival. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting a mechanism of action that warrants further exploration .
Neuroprotective Effects
This compound has been investigated for its role as a neuroprotective agent . It is believed to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. By modulating nitric oxide production, the compound may help protect neuronal cells from oxidative stress and apoptosis .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound can bind to specific enzymes, leading to inhibition or activation of biochemical pathways.
- Gene Expression Modulation : It influences gene expression related to metabolic pathways, thereby altering cellular metabolism.
- Cell Signaling Pathway Interference : The compound affects various cell signaling pathways that are crucial for cell survival and proliferation.
Case Studies
- Antimicrobial Activity Study : A study examined the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as a therapeutic agent.
- Cancer Cell Line Research : In vitro experiments on breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups .
Comparative Analysis with Related Compounds
Compound Name | Antimicrobial Activity | Anticancer Potential | Neuroprotective Effects |
---|---|---|---|
This compound | Yes | Yes | Yes |
6-Bromo-N,N-dimethylpyridin-3-amine | Yes | Ongoing Research | Limited |
6-Fluoro-N,N-dimethylpyridin-3-amine | Limited | Yes | Under Investigation |
Properties
IUPAC Name |
N,N-dimethylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9(2)7-4-3-5-8-6-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDHEXUPBRMUMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171564 | |
Record name | 3-Pyridinamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18437-57-5 | |
Record name | 3-Pyridinamine, N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018437575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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